N-(3-chloro-4-methoxyphenyl)-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
Chemical Structure: The compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted at position 3 with a 2-fluoro-4-methoxyphenyl group. An acetamide linker connects the pyridazinone to a 3-chloro-4-methoxyphenyl moiety (Figure 1).
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O4/c1-28-13-4-5-14(16(22)10-13)17-6-8-20(27)25(24-17)11-19(26)23-12-3-7-18(29-2)15(21)9-12/h3-10H,11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQBBTDPAWCAGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)OC)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyridazinone core with substituents that enhance its biological activity. The presence of chloro and methoxy groups on the phenyl rings contributes to its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins involved in disease pathways.
- Enzyme Inhibition : The compound exhibits selective inhibition of protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in various cancers. It binds to the SAM binding pocket of PRMT5, leading to a reduction in its activity, which is crucial for tumor growth and survival .
- Cellular Mechanisms : Studies have shown that treatment with this compound leads to dose-dependent effects on cellular proliferation and apoptosis in cancer cell lines, indicating its potential as an anti-cancer agent .
Biological Activity Overview
Case Studies
- Inhibition of PRMT5 : In a study evaluating the efficacy of the compound on PRMT5 activity, it was found that the IC50 value was approximately 12 µM, demonstrating significant inhibitory potential against this target .
- Cancer Cell Line Studies : A series of experiments conducted on various cancer cell lines indicated that treatment with this compound led to a marked decrease in cell viability, supporting its role as a potential therapeutic agent against malignancies .
Pharmacological Properties
The pharmacological profile of this compound suggests it has favorable characteristics for drug development:
Comparison with Similar Compounds
Key Features :
- Pyridazinone Core: A six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 6, common in bioactive molecules targeting enzymes or receptors.
- 3-Chloro-4-methoxyphenyl: The chloro group increases electrophilicity, while methoxy improves solubility.
- Acetamide Linker : Facilitates hydrogen bonding and structural flexibility.
Comparison with Similar Compounds
Structural Analogues from Screening Databases ()
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| Target Compound | C₂₀H₁₇ClFN₃O₄ | 417.82 | 3-Cl-4-OCH₃, 2-F-4-OCH₃ on pyridazinone |
| 2-[3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylheptan-2-yl)acetamide (Y041-4916) | C₂₁H₂₈FN₃O₃ | 389.47 | Aliphatic chain (6-methylheptan-2-yl) |
| 2-[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide (Y041-4925) | C₂₄H₂₇N₃O₄ | 421.50 | 3,4-diOCH₃ on pyridazinone, 4-phenylbutan-2-yl |
Key Observations :
Antipyrine/Pyridazinone Hybrids ()
Key Observations :
Methoxy-Substituted Analogues ()
N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
- Structure: Features dual 4-methoxyphenyl groups on both the acetamide and pyridazinone.
- Comparison: The target compound’s 3-chloro-4-methoxyphenyl group offers greater electrophilicity compared to the purely methoxy-substituted analogue . Fluorine in the target compound may enhance metabolic stability over non-halogenated analogues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
